molecular formula C10H15N3O3 B14448930 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol CAS No. 73010-41-0

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol

Katalognummer: B14448930
CAS-Nummer: 73010-41-0
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: QYSNHGXSJJHUGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol is a compound that features both amine and alcohol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol typically involves the reaction of 4-nitroaniline with 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar structure but lacks the nitro group.

    4-Nitroaniline: Contains the nitro group but lacks the ethanolamine moiety.

    N-(2-Hydroxyethyl)ethylenediamine: Similar structure but with different substitution patterns.

Uniqueness

2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol is unique due to the presence of both the nitro group and the ethanolamine moiety, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

73010-41-0

Molekularformel

C10H15N3O3

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-[N-(2-aminoethyl)-4-nitroanilino]ethanol

InChI

InChI=1S/C10H15N3O3/c11-5-6-12(7-8-14)9-1-3-10(4-2-9)13(15)16/h1-4,14H,5-8,11H2

InChI-Schlüssel

QYSNHGXSJJHUGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N(CCN)CCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.